molecular formula C7H4ClN3O2 B11902292 5-Chloro-3-nitro-1H-indazole CAS No. 98083-46-6

5-Chloro-3-nitro-1H-indazole

Cat. No.: B11902292
CAS No.: 98083-46-6
M. Wt: 197.58 g/mol
InChI Key: IPAIAVVOZOGDIQ-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-1H-indazole is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. Indazole derivatives are prized for their broad spectrum of biological activities, serving as key scaffolds in the development of kinase inhibitors and other pharmacologically active compounds . As a multifunctional intermediate, this compound can be further functionalized; for instance, its chloro and nitro groups make it a precursor for various N-alkylated derivatives, which are of significant interest in drug discovery . Research into similar indazole structures has demonstrated their potential as corrosion inhibitors for metals in acidic environments, highlighting their utility in industrial material science applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-3-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAIAVVOZOGDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20760391
Record name 5-Chloro-3-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20760391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98083-46-6
Record name 5-Chloro-3-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20760391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The indazole NH group acts as a meta-directing moiety, while the chloro substituent at position 5 exerts an ortho/para-directing influence. Competition between these effects favors nitration at position 3 due to the steric and electronic synergy between the NH group and chloro substituent. Typical conditions involve:

  • Nitrating agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

  • Solvent : Dichloromethane or acetic acid.

  • Yield : ~70–80% (extrapolated from analogous bromoindazole nitrations).

Key Considerations:

  • Regioselectivity : Competitive nitration at positions 4 or 6 may occur if reaction temperatures exceed 10°C.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the desired product.

Cyclization of 2-Amino-5-chloro-3-nitroacetophenone

Adapting methodologies from 3-methylindazole syntheses, this route involves forming the indazole ring via cyclization of a pre-functionalized acetophenone precursor.

Synthetic Pathway:

  • Synthesis of 2-Nitro-5-chloroacetophenone :

    • Chloroacetylation of m-chloronitrobenzene using acetyl chloride and AlCl₃.

    • Yield: ~85% (based on analogous bromoacetophenone synthesis).

  • Reduction to 2-Amino-5-chloroacetophenone :

    • Catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl in methanol/water.

    • Yield: ~80–85%.

  • Diazotization and Cyclization :

    • Diazotization with NaNO₂/HCl at 0–10°C, followed by cyclization using SnCl₂·2H₂O in HCl.

    • Yield: ~75–80%.

Advantages:

  • Avoids hazardous hydrazine hydrate reflux.

  • Scalable to industrial production via continuous flow reactors.

Halogenation-Nitrolysis of 3-Nitro-1H-indazole

This two-step approach modifies established bromination protocols by substituting bromine with chlorine.

Procedure:

  • Chlorination of 3-Nitro-1H-indazole :

    • Conditions : N-Chlorosuccinimide (NCS) in DMF at −5°C under nitrogen.

    • Mass ratio : NCS to indazole = 1.2:1.

    • Yield : ~90% (extrapolated from bromination yields).

  • Purification :

    • Recrystallization from ethanol/water (45–50% v/v) with activated carbon and EDTA to remove metal impurities.

Challenges:

  • Chlorination selectivity at position 5 requires strict temperature control (−5 to 0°C).

Industrial-Scale Continuous Flow Synthesis

VulcanChem highlights the use of continuous flow reactors for optimized production. This method enhances yield and purity by precise control of reaction parameters.

Process Overview:

  • Step 1 : Continuous nitration of 5-chloro-1H-indazole in a microreactor (HNO₃/H₂SO₄, 5°C).

  • Step 2 : In-line quenching and extraction.

  • Step 3 : Crystallization in a segmented flow system.

Benefits:

  • Yield : >90%.

  • Safety : Minimizes exposure to hazardous intermediates.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)ScalabilityPurity (%)
Direct NitrationHNO₃, H₂SO₄70–80Moderate95–98
CyclizationSnCl₂, NaNO₂75–80High97–99
Halogenation-NitrolysisNCS, DMF85–90Moderate96–98
Continuous FlowHNO₃, microreactor>90High>99

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-Chloro-3-nitro-1H-indazole exhibits significant antimicrobial properties. It has been studied as a potential pharmaceutical intermediate due to its biological activities, particularly against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it can interact with specific proteins involved in cancer pathways, indicating its potential as a lead compound in drug development . The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may inhibit enzymes or receptors associated with cancer progression .

Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various indazole derivatives, including this compound. The results indicated that the compound displayed a notable zone of inhibition against tested bacteria, with minimum inhibitory concentrations (MICs) suggesting significant antibacterial activity .

CompoundZone of Inhibition (mm)MIC (μg/mL)
This compound16 (E. coli)250
Penicillin35 (E. coli)10

Material Science

In material science, this compound is explored for its potential in developing new materials with specific properties. Its unique chemical structure allows it to be used in various synthetic pathways to create novel compounds with enhanced functionalities .

Interaction Studies

Interaction studies have revealed that this compound can bind with various molecular targets within biological systems. The nitro group participates in redox reactions, influencing enzyme activity and potentially leading to therapeutic applications . Molecular docking studies have demonstrated stable binding interactions with specific proteins involved in disease pathways, further supporting its role as a candidate for drug development .

Summary of Applications

The applications of this compound can be summarized as follows:

  • Antimicrobial Agent : Effective against multiple bacterial strains.
  • Anticancer Compound : Potential interactions with cancer-related proteins.
  • Material Science Applications : Use in synthetic pathways for novel materials.
  • Biological Interaction Studies : Binding interactions with key molecular targets.

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

1-Allyl-3-chloro-5-nitro-1H-indazole
  • Structure : Substituted with an allyl group (-CH₂CH=CH₂) at position 1.
  • Synthesis : Alkylation of 3-chloro-5-nitroindazole with allyl bromide in acetone/KOH .
  • Crystallography: Monoclinic crystal system (space group P21/c) with unit cell dimensions a = 13.3025 Å, b = 11.2505 Å, c = 7.3092 Å, β = 91.343°, and Z = 4 .
3-Chloro-1-methyl-5-nitro-1H-indazole
  • Structure : Methyl group (-CH₃) at position 1.
  • Synthesis : Methylation using methyl bromide or similar alkylating agents .
  • Crystallography : Exhibits Cl⋯O short contacts (2.85 Å), influencing packing and stability .
  • Applications : Studied for antimicrobial and antiplatelet activities .
5-Chloro-7-nitro-1H-indazole
  • Structure : Positional isomer with nitro at position 7 instead of 3.
  • Properties : Altered electronic distribution due to nitro group placement, affecting solubility and reactivity .

Halogen and Functional Group Modifications

5-Fluoro-3-nitro-1H-indazole
  • Structure : Fluorine replaces chlorine at position 4.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chloro derivatives .
5-Chloro-3-(chloromethyl)-1H-indazole
  • Structure : Chloromethyl (-CH₂Cl) substituent at position 3.
  • Reactivity : The chloromethyl group facilitates nucleophilic substitution, making it a versatile intermediate for further functionalization .
3-Bromo-6-chloro-5-nitro-1H-indazole
  • Structure : Bromine at position 3 and chlorine at position 5.
  • Safety : Classified under GHS Hazard Statement codes due to halogenated nitro groups, requiring stringent handling protocols .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Chloro-3-nitro-1H-indazole 5-Cl, 3-NO₂ C₇H₄ClN₃O₂ 197.58 Antimicrobial intermediate
1-Allyl-3-chloro-5-nitro-1H-indazole 1-Allyl, 3-Cl, 5-NO₂ C₁₀H₈ClN₃O₂ 237.64 Enhanced steric bulk for binding
3-Chloro-1-methyl-5-nitro-1H-indazole 1-Me, 3-Cl, 5-NO₂ C₈H₆ClN₃O₂ 211.61 Antiplatelet activity
5-Chloro-7-nitro-1H-indazole 5-Cl, 7-NO₂ C₇H₄ClN₃O₂ 197.58 Altered electronic properties
5-Fluoro-3-nitro-1H-indazole 5-F, 3-NO₂ C₇H₄FN₃O₂ 181.12 Improved metabolic stability

Biological Activity

5-Chloro-3-nitro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4ClN3O2C_7H_4ClN_3O_2 and features a fused indazole structure with chlorine and nitro substituents. The presence of the nitro group significantly influences its reactivity and biological properties, making it a subject of interest in various pharmacological studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of kinase inhibition. Kinases play critical roles in cellular signaling pathways, and their modulation can lead to significant effects on cell proliferation, apoptosis, and metabolic processes.

Key Mechanisms:

  • Kinase Inhibition: It has been shown to inhibit specific kinases involved in cell cycle regulation and DNA damage response, potentially leading to anti-cancer effects by disrupting normal cellular growth pathways.
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of indazole compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Studies:
    • A study demonstrated that this compound derivatives showed significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .
    • The compound's ability to modulate kinase activity was linked to altered cellular responses to stress and damage, enhancing its potential as an anti-cancer agent .
  • Antimicrobial Activity:
    • Research indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, some derivatives showed MIC values as low as 15.6 μg/mL against resistant strains like MRSA .
    • The mechanism of action involved disruption of bacterial protein synthesis and cell wall integrity, showcasing its bactericidal properties .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound in a mouse model of head and neck cancer. Results indicated that the compound significantly reduced tumor size compared to controls, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

In a clinical setting, derivatives were tested against various bacterial strains. The results demonstrated strong activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with some compounds outperforming traditional antibiotics in terms of potency and efficacy .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to related compounds:

Compound NameBiological ActivityMIC (µg/mL)Notes
This compoundAnticancer, Antimicrobial15.6 (MRSA)Significant tumor growth inhibition
3-Chloro-5-iodo-1H-indazoleKinase inhibitionN/APotential anti-cancer effects
4-ChloroindazoleModerate antimicrobial activity62.5 (Enterococcus)Less potent than nitro-substituted variants
5-IodoindazoleLimited antimicrobial activityN/APrimarily studied for structural comparison

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3-nitro-1H-indazole?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

  • Cyclization : Hydrazine hydrate reacts with ketone intermediates in dimethylformamide (DMF) under reflux to form the indazole core .
  • Nitration/Chlorination : Controlled nitration and chlorination steps are performed using HNO₃/H₂SO₄ or Cl₂ gas, with temperature regulation (60–80°C) to avoid over-substitution .
  • Purification : Recrystallization from ethanol or DMF removes isomers and byproducts .
    Characterization is achieved via ¹H/¹³C NMR and mass spectrometry to confirm regiochemistry and purity .

Q. How is the structure of this compound confirmed after synthesis?

  • Spectroscopic Methods : ¹H NMR (e.g., aromatic protons at δ 8.24–8.91 ppm) and ¹³C NMR (e.g., nitro group at δ ~144 ppm) verify substitution patterns .
  • X-ray Crystallography : SHELXL refines single-crystal data to resolve bond lengths/angles and confirm nitro/chloro orientations. Anisotropic displacement parameters are critical for assessing thermal motion .

Q. What solvents and reaction conditions optimize yields in functionalization reactions?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while ethanol aids recrystallization .
  • Temperature : Substitutions (e.g., with sodium azide) proceed at 80–100°C, whereas reductions (e.g., nitro to amine) require lower temps (25–50°C) to avoid side reactions .

Advanced Research Questions

Q. How do electronic effects influence regioselective substitution in this compound?

  • Nitro Group : The strong electron-withdrawing effect directs electrophiles to the C5 position (meta to nitro). Computational studies (e.g., MOE software) predict reactive sites via Fukui indices .
  • Chloro Substituent : Steric hindrance at C5 limits bulky reagent access, favoring substitutions at C7 in certain conditions .
    Contradictions in regioselectivity between experimental and computational results should be resolved by Hammett plots or kinetic isotope effects .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL?

  • Disorder : Nitro/chloro groups may exhibit positional disorder, requiring TWIN/BASF commands for proper modeling .
  • High Thermal Motion : Anisotropic displacement parameters (ADPs) for nitro groups often exceed 0.1 Ų, necessitating ISOR restraints .
    Validation tools (e.g., WinGX/ORTEP ) visualize ADPs and flag outliers in the CIF file .

Q. How can contradictory data in nitro-group reduction pathways be resolved?

  • Mechanistic Studies : Compare catalytic (e.g., Raney nickel) vs. stoichiometric (e.g., NaBH₄/CuCl₂) reduction outcomes. LC-MS monitors intermediates like hydroxylamines .
  • Isotopic Labeling : ¹⁵N-labeled nitro groups track reduction pathways via 2D NMR (HSQC/HMBC) .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Docking Studies : MOE or AutoDock Vina models interactions with targets (e.g., kinases), using the PDB structure 5KX as a template .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes, with MM-PBSA calculations for binding free energy .

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